molecular formula C10H6BrF2NO B6278109 6-bromo-1-(difluoromethoxy)isoquinoline CAS No. 2685743-20-6

6-bromo-1-(difluoromethoxy)isoquinoline

Cat. No.: B6278109
CAS No.: 2685743-20-6
M. Wt: 274.1
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Description

6-Bromo-1-(difluoromethyl)isoquinoline (C₁₀H₆BrF₂N) is a halogenated isoquinoline derivative characterized by a bromine atom at position 6 and a difluoromethyl group at position 1 of the isoquinoline core. Its molecular structure is defined by the SMILES notation C1=CC2=C(C=CN=C2C(F)F)C=C1Br and InChIKey PHOMVFRCNKOODI-UHFFFAOYSA-N .

Properties

CAS No.

2685743-20-6

Molecular Formula

C10H6BrF2NO

Molecular Weight

274.1

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 6-bromo-1-(difluoromethoxy)isoquinoline involves several steps One common method starts with the bromination of isoquinoline to introduce the bromine atom at the 6-positionThe reaction conditions typically involve the use of reagents such as Selectfluor® and acetonitrile .

Chemical Reactions Analysis

6-bromo-1-(difluoromethoxy)isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-bromo-1-(difluoromethoxy)isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-1-(difluoromethoxy)isoquinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include modulation of signal transduction pathways and interference with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The difluoromethyl group in the target compound offers a balance of electronegativity and steric bulk compared to bulkier groups like trifluoromethyl (CF₃) or aromatic thiazolyl. This may influence binding affinity in enzyme inhibition or fluorescence properties .
  • Synthetic Accessibility: The 15% yield for 6-bromo-1-(2-thiazolyl)isoquinoline highlights challenges in multi-step syntheses of substituted isoquinolines, likely due to steric hindrance or side reactions . Copper-catalyzed coupling (e.g., Goldberg–Ullmann reactions) is a common method for introducing heterocyclic substituents .

Physicochemical and Functional Properties

  • Fluorescence Potential: Isoquinoline derivatives substituted at position 3 (e.g., with electron-withdrawing groups) exhibit visible fluorescence, a property that could extend to bromo-difluoromethyl analogs depending on substituent electronic effects .

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